molecular formula C17H13BrN2O3S2 B2635153 methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-91-7

methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2635153
CAS RN: 865197-91-7
M. Wt: 437.33
InChI Key: AWSVXVFWIROOMC-SWCJLUBCSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromo group, which is a good leaving group, and the acryloyl group, which can participate in addition reactions. The thiophene and benzo[d]thiazole rings may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers Dölling et al. (1991) have synthesized 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles and methyl and ethyl acrylates. They also analyzed the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, which is related to the chemical structure of interest (Dölling et al., 1991).

Antimicrobial Properties

  • Fuloria et al. (2014) described the synthesis of compounds, including those related to the chemical , and evaluated their antibacterial and antifungal activities, highlighting the potential antimicrobial applications of these compounds (Fuloria et al., 2014).

Synthesis and Reactions

  • The work of Mohamed (2021) involved synthesizing various derivatives, including ethyl iminothiazolopyridine-4-carboxylate, which shares structural similarities with the compound of interest. This study contributes to understanding the synthesis processes and potential reactions of such compounds (Mohamed, 2021).

Microwave-Assisted Synthesis and Spectroscopic Characterization

  • Ermiş and Durmuş (2020) successfully synthesized novel thiophene-benzothiazole derivative azomethine compounds, providing insights into the efficient synthesis and characterization methods that can be applied to similar compounds (Ermiş & Durmuş, 2020).

Green Synthesis in Ionic Liquid Media

  • Shahvelayati et al. (2017) described a green synthesis approach for producing functionalized thiazol-2(3H)-imine, emphasizing the importance of environmentally friendly synthesis methods for such compounds (Shahvelayati et al., 2017).

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, it could be studied for potential use in pharmaceuticals, given the presence of functional groups and structures that are common in many drugs .

properties

IUPAC Name

methyl 2-[6-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S2/c1-23-16(22)10-20-13-6-4-11(18)9-14(13)25-17(20)19-15(21)7-5-12-3-2-8-24-12/h2-9H,10H2,1H3/b7-5+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSVXVFWIROOMC-UXSCQYIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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